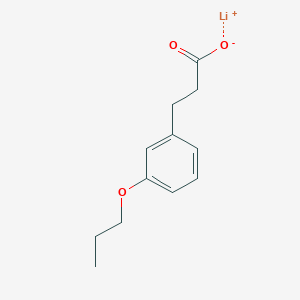![molecular formula C9H14O3 B12627989 Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate CAS No. 917955-73-8](/img/structure/B12627989.png)
Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-hydroxybicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes a three-membered ring fused to a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the rhodium-catalyzed cyclopropanation of ethyl diazoacetate with a suitable olefin. The reaction conditions often include the use of a dirhodium(II) catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the rhodium-catalyzed cyclopropanation process makes it suitable for industrial applications .
化学反応の分析
Types of Reactions
Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects .
類似化合物との比較
Similar Compounds
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate: Similar structure but different position of the hydroxyl and ester groups.
3-Azabicyclo[3.1.0]hexane-6-carboxylates: Contains a nitrogen atom in the bicyclic structure.
Uniqueness
Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific arrangement of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
917955-73-8 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-2-12-8(10)6-3-7-5-9(7,11)4-6/h6-7,11H,2-5H2,1H3 |
InChIキー |
IPTQSZYSCCMNHB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC2CC2(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





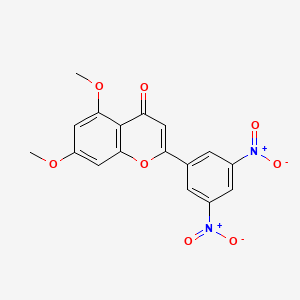
![5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627934.png)
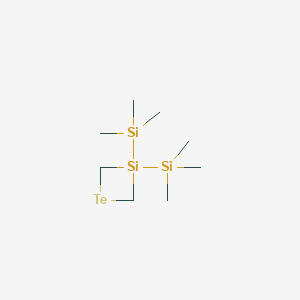
![Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
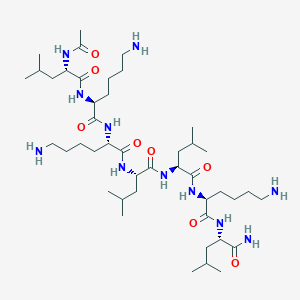
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
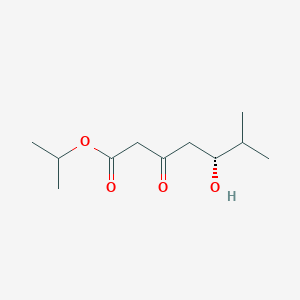
![(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12627965.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12627967.png)
